Comparative DprE1 Inhibitory Potency and Cellular Activity of 1,4-Azaindole Analogs
DprE1-IN-2 (compound 18) demonstrates potent inhibition of DprE1 (IC50 = 28 nM) and strong antimycobacterial activity against Mtb H37Rv (MIC = 0.39 µM). In a head-to-head comparison with its close structural analogs from the same lead optimization study, compound 18 shows a superior profile in terms of both target engagement and whole-cell activity. Compared to compound 11, it maintains equivalent MIC (0.39 µM) but with a significantly improved solubility (464 µM vs. 4 µM) and a clean PDE6 safety profile (IC50 >100 µM vs. 1 µM). Compared to compounds 12 and 19, compound 18 exhibits a 2-fold lower MIC (0.39 µM vs. 0.78 µM) [1].
| Evidence Dimension | DprE1 inhibition (IC50) and Mtb H37Rv activity (MIC) |
|---|---|
| Target Compound Data | DprE1 IC50 = 28 nM; Mtb H37Rv MIC = 0.39 µM |
| Comparator Or Baseline | Compound 11: MIC = 0.39 µM, Solubility = 4 µM, PDE6 IC50 = 1 µM; Compound 12: MIC = 0.78 µM; Compound 19: MIC = 0.78 µM |
| Quantified Difference | Compound 18 exhibits a 2-fold improvement in MIC over compounds 12 and 19, a >116-fold improvement in solubility over compound 11, and a >100-fold reduction in PDE6 off-target activity relative to compound 11. |
| Conditions | Biochemical DprE1 enzyme assay; MIC determination against Mtb H37Rv in vitro |
Why This Matters
The combination of potent target inhibition, robust cellular activity, high solubility, and a clean off-target profile makes DprE1-IN-2 a more reliable and versatile tool compound for both biochemical and cellular assays compared to its less optimized analogs.
- [1] Shirude PS, Shandil RK, Manjunatha MR, et al. Lead optimization of 1,4-azaindoles as antimycobacterial agents. J Med Chem. 2014;57(13):5728-5737. View Source
